Cas no 2227682-56-4 (5-(1S)-3-amino-1-hydroxypropyl-3-methoxybenzene-1,2-diol)

5-(1S)-3-amino-1-hydroxypropyl-3-methoxybenzene-1,2-diol 化学的及び物理的性質
名前と識別子
-
- 5-(1S)-3-amino-1-hydroxypropyl-3-methoxybenzene-1,2-diol
- 5-[(1S)-3-amino-1-hydroxypropyl]-3-methoxybenzene-1,2-diol
- EN300-1999552
- 2227682-56-4
-
- インチ: 1S/C10H15NO4/c1-15-9-5-6(7(12)2-3-11)4-8(13)10(9)14/h4-5,7,12-14H,2-3,11H2,1H3/t7-/m0/s1
- InChIKey: GEVLBJAESGOGRV-ZETCQYMHSA-N
- ほほえんだ: O[C@H](C1C=C(C(=C(C=1)OC)O)O)CCN
計算された属性
- せいみつぶんしりょう: 213.10010796g/mol
- どういたいしつりょう: 213.10010796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 95.9Ų
5-(1S)-3-amino-1-hydroxypropyl-3-methoxybenzene-1,2-diol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1999552-2.5g |
5-[(1S)-3-amino-1-hydroxypropyl]-3-methoxybenzene-1,2-diol |
2227682-56-4 | 2.5g |
$3220.0 | 2023-09-16 | ||
Enamine | EN300-1999552-0.1g |
5-[(1S)-3-amino-1-hydroxypropyl]-3-methoxybenzene-1,2-diol |
2227682-56-4 | 0.1g |
$1447.0 | 2023-09-16 | ||
Enamine | EN300-1999552-10.0g |
5-[(1S)-3-amino-1-hydroxypropyl]-3-methoxybenzene-1,2-diol |
2227682-56-4 | 10g |
$7065.0 | 2023-06-01 | ||
Enamine | EN300-1999552-0.5g |
5-[(1S)-3-amino-1-hydroxypropyl]-3-methoxybenzene-1,2-diol |
2227682-56-4 | 0.5g |
$1577.0 | 2023-09-16 | ||
Enamine | EN300-1999552-5g |
5-[(1S)-3-amino-1-hydroxypropyl]-3-methoxybenzene-1,2-diol |
2227682-56-4 | 5g |
$4764.0 | 2023-09-16 | ||
Enamine | EN300-1999552-5.0g |
5-[(1S)-3-amino-1-hydroxypropyl]-3-methoxybenzene-1,2-diol |
2227682-56-4 | 5g |
$4764.0 | 2023-06-01 | ||
Enamine | EN300-1999552-1g |
5-[(1S)-3-amino-1-hydroxypropyl]-3-methoxybenzene-1,2-diol |
2227682-56-4 | 1g |
$1643.0 | 2023-09-16 | ||
Enamine | EN300-1999552-0.05g |
5-[(1S)-3-amino-1-hydroxypropyl]-3-methoxybenzene-1,2-diol |
2227682-56-4 | 0.05g |
$1381.0 | 2023-09-16 | ||
Enamine | EN300-1999552-0.25g |
5-[(1S)-3-amino-1-hydroxypropyl]-3-methoxybenzene-1,2-diol |
2227682-56-4 | 0.25g |
$1513.0 | 2023-09-16 | ||
Enamine | EN300-1999552-1.0g |
5-[(1S)-3-amino-1-hydroxypropyl]-3-methoxybenzene-1,2-diol |
2227682-56-4 | 1g |
$1643.0 | 2023-06-01 |
5-(1S)-3-amino-1-hydroxypropyl-3-methoxybenzene-1,2-diol 関連文献
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
5-(1S)-3-amino-1-hydroxypropyl-3-methoxybenzene-1,2-diolに関する追加情報
Introduction to 5-(1S)-3-amino-1-hydroxypropyl-3-methoxybenzene-1,2-diol (CAS No. 2227682-56-4)
5-(1S)-3-amino-1-hydroxypropyl-3-methoxybenzene-1,2-diol (CAS No. 2227682-56-4) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound, often referred to as 5-(1S)-3-amino-1-hydroxypropyl-3-methoxybenzene-1,2-diol, is characterized by its complex molecular structure, which includes a substituted benzene ring with multiple functional groups, including an amino group, a hydroxy group, and a methoxy group. These functional groups contribute to the compound's diverse chemical properties and biological activities.
The CAS number 2227682-56-4 serves as a unique identifier for this compound in chemical databases and literature, facilitating its identification and tracking in various research contexts. The systematic name 5-(1S)-3-amino-1-hydroxypropyl-3-methoxybenzene-1,2-diol provides a detailed description of the compound's structure, highlighting the specific arrangement of atoms and functional groups. This level of detail is crucial for researchers and chemists who need to accurately reference and synthesize the compound in their work.
Recent studies have explored the potential therapeutic applications of 5-(1S)-3-amino-1-hydroxypropyl-3-methoxybenzene-1,2-diol. One notable area of research is its activity as an inhibitor of specific enzymes involved in various disease pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that 5-(1S)-3-amino-1-hydroxypropyl-3-methoxybenzene-1,2-diol exhibits potent inhibitory activity against a key enzyme implicated in neurodegenerative diseases. This finding suggests that the compound may have potential as a lead molecule for the development of new therapeutic agents targeting these conditions.
Another area of interest is the compound's anti-inflammatory properties. Research conducted at the University of California, Los Angeles (UCLA) demonstrated that 5-(1S)-3-amino-1-hydroxypropyl-3-methoxybenzene-1,2-diol can effectively reduce inflammation in vitro and in animal models. The study found that the compound modulates the expression of pro-inflammatory cytokines and chemokines, suggesting its potential use in treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its therapeutic potential, 5-(1S)-3-amino-1-hydroxypropyl-3-methoxybenzene-1,2-diol has also been investigated for its pharmacokinetic properties. A study published in the European Journal of Pharmaceutical Sciences evaluated the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. The results indicated that 5-(1S)-3-amino-1-hydroxypropyl-3-methoxybenzene-1,2-diol has favorable pharmacokinetic characteristics, including good oral bioavailability and a reasonable half-life, which are essential for its development as an oral medication.
The safety profile of 5-(1S)-3-amino-1-hydroxypropyl-3-methoxybenzene-1,2-diol has also been a focus of recent research. Preclinical studies have shown that the compound exhibits low toxicity at therapeutic doses and does not cause significant adverse effects in animal models. These findings are encouraging and support further clinical evaluation of 5-(1S)-3-amino-1-hydroxypropyl-3-methoxybenzene-1,2-diol as a potential drug candidate.
In conclusion, 5-(1S)-3-amino-1-hydroxypropyl-3-methoxybenzene-1,2-diol (CAS No. 2227682-56-4) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, 5-(1S)-3-amino-1-hydroxypropyl-3-methoxybenzene-1,2-diol may play a significant role in advancing treatments for various diseases.
2227682-56-4 (5-(1S)-3-amino-1-hydroxypropyl-3-methoxybenzene-1,2-diol) 関連製品
- 2154769-39-6((1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol)
- 1131594-60-9(3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid)
- 1354023-63-4(Tert-butyl 3-[[[(2S)-2-amino-3-methylbutanoyl]-cyclopropylamino]methyl]pyrrolidine-1-carboxylate)
- 56559-62-7(1-Methyl-1H-indole-3-carbohydrazide)
- 2138228-01-8(Ethyl 4-[(butan-2-yl)amino]but-2-ynoate)
- 1516499-22-1(5-(3-chloro-2-fluorophenyl)-1,2-oxazol-3-amine)
- 318284-64-9(1-Methyl-5-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile)
- 2171818-39-4(2-(1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetyl}azetidin-3-yl)acetic acid)
- 126127-31-9(n-palmitoyl serinol)
- 2445794-49-8(2-chloro-N-2-(hydroxymethyl)adamantan-2-ylacetamide)




